molecular formula C18H27N3O3 B14775804 benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

Cat. No.: B14775804
M. Wt: 333.4 g/mol
InChI Key: LQJIXFHHUHGBTL-UHFFFAOYSA-N
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Description

Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the carbamate group.

    N-Methylcarbamate Derivatives: Similar in structure but may have different substituents on the piperidine ring.

Uniqueness

Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-8-15(9-11-21)12-20(2)18(23)24-13-16-6-4-3-5-7-16/h3-7,14-15H,8-13,19H2,1-2H3

InChI Key

LQJIXFHHUHGBTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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